Dithranol 1,8-diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8-acetyloxy-9-hydroxyanthracen-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10(19)22-14-7-3-5-12-9-13-6-4-8-15(23-11(2)20)17(13)18(21)16(12)14/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRLBTHTFWJTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC3=C(C(=CC=C3)OC(=O)C)C(=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199718 | |
| Record name | Dithranol 1,8-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51794-04-8 | |
| Record name | Dithranol 1,8-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithranol 1,8-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Derivatization of Dithranol 1,8 Diacetate
Precursor Compounds and Starting Materials in Synthetic Pathways
The principal precursor for the synthesis of Dithranol 1,8-diacetate is Dithranol , also known as Anthralin. google.comnih.gov Dithranol is a synthetically produced compound, historically derived from chrysarobin, a substance obtained from the araroba tree. nih.govmdpi.com It is chemically identified as 1,8-dihydroxy-9(10H)-anthracenone. nih.gov
The synthesis of this compound fundamentally involves the reaction of Dithranol with an acetylating agent. The most common acetylating agents used in this pathway are acetic anhydride or acetyl chloride . google.comontosight.ai The reaction targets the hydroxyl groups at the 1 and 8 positions of the Dithranol molecule. nih.gov Ancillary reagents, such as solvents and bases, are also crucial starting materials. For instance, toluene (B28343) is often used as a solvent, and pyridine (B92270) can be employed as a base to facilitate the reaction. google.com
Established Synthetic Routes and Methodologies
The formation of this compound is primarily achieved through esterification reactions, specifically acylation, using well-defined methodologies.
Acylation is the core reaction for producing this compound. This process introduces an acyl group (in this case, an acetyl group) into the Dithranol molecule. One established method involves reacting Dithranol with acetic anhydride, often in the presence of a catalyst, to form the diacetate derivative. ontosight.ai Another documented synthetic route utilizes acetyl chloride as the acylating agent in an appropriate solvent system. google.com These reactions are foundational in the synthesis of acetylated Dithranol compounds.
The use of acid chlorides is a prominent strategy for synthesizing Dithranol esters. In this approach, a carboxylic acid is first converted into a more reactive acid chloride. This intermediate is then reacted with Dithranol to form the desired ester. nih.gov
For the synthesis of this compound, acetyl chloride is the specific acid chloride used. google.com This method has also been adapted to create novel co-drugs by converting other carboxylic acids, such as the non-steroidal anti-inflammatory drug (NSAID) naproxen, into their respective acid chlorides before reaction with Dithranol. nih.gov This highlights the versatility of the acid chloride approach for creating a range of ester derivatives at the C-1 and C-8 positions. nih.gov
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, solvent, and reactant stoichiometry.
Research has shown that temperature control is essential. For the formation of di-esters using an acid chloride approach, cooling the acid chloride to -78 °C prior to its reaction with Dithranol was found to be crucial. nih.gov In a patented method using acetyl chloride, the initial Dithranol solution in toluene is cooled to between -5 and 4 °C before the addition of pyridine and acetyl chloride. The reaction is then maintained at -3 to 8 °C for 30 to 40 minutes. google.com
The choice of solvent is also a determining factor. While toluene is an effective solvent in some procedures google.com, other reactions, particularly for the synthesis of mono-esters, have found hexamethylphosphoramide (B148902) (HMPA) to be the only effective solvent. nih.gov
The molar ratios of the reactants are also specified for process optimization. One patented method details a molar ratio of acetyl chloride to Dithranol between 12.4 and 14.0 and a Dithranol to toluene ratio of 1g to 34-42 ml. google.com
Table 1: Optimized Reaction Conditions for Acetyl Dithranol Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Dithranol | google.com |
| Reagents | Acetyl Chloride, Pyridine | google.com |
| Solvent | Toluene | google.com |
| Initial Temp. | -5 to 4 °C | google.com |
| Reaction Temp. | -3 to 8 °C | google.com |
| Reaction Time | 30 - 40 minutes | google.com |
| Molar Ratio (AcCl:Dithranol) | 12.4 - 14.0 | google.com |
Rational Design and Synthesis of Novel Derivatives for Research
The rational design of new Dithranol derivatives is an area of active research, aiming to create molecules with tailored properties.
A key strategy for creating novel derivatives involves the esterification of the C-1 and C-8 hydroxyl groups of Dithranol. nih.gov This approach allows for the linkage of Dithranol with other molecules, such as carboxylic acid-containing drugs, to form a single "co-drug" molecule. nih.gov The synthesis of these complex esters typically follows the acid chloride route, where the partner drug is first converted to its acid chloride before being reacted with Dithranol. nih.gov
Beyond simple acylation, other ester types have been explored. For example, phosphoric acid esters of Dithranol have been synthesized to create prodrugs with variable solubility, which could offer advantages in formulating new preparations. google.com The derivatization of Dithranol into various esters, such as picolinyl and sulphated esters, has also been studied to improve its analysis by mass spectrometry. nih.gov These strategies demonstrate a rational approach to modifying the Dithranol structure to achieve specific chemical or biological objectives.
Table of Mentioned Compounds
| Compound Name | Other Names |
|---|---|
| This compound | 1,8,9-anthracenetriol, 1,8-diacetate; Anthralin-1,8-diacetate |
| Dithranol | Anthralin; 1,8-dihydroxy-9(10H)-anthracenone |
| Acetic anhydride | --- |
| Acetyl chloride | --- |
| Toluene | --- |
| Pyridine | --- |
| Chrysarobin | --- |
| Naproxen | --- |
| Hexamethylphosphoramide | HMPA |
| Phosphoric acid | --- |
| Picolinyl esters | --- |
Co-drug Design and Synthesis in Research Contexts
The clinical efficacy of dithranol in treating skin conditions such as psoriasis is well-established. nih.govelifesciences.org However, its utility can be hampered by issues like skin irritation and staining. elifesciences.orgresearchgate.net To address these limitations while potentially enhancing therapeutic effects, researchers have explored the design and synthesis of dithranol-based co-drugs. A co-drug is a single chemical entity composed of two or more different active drug molecules connected by a covalent bond. The rationale is that this new molecule will have a modified physicochemical profile, leading to improved delivery or reduced side effects, and will break down in the body to release the individual active agents.
Given the structure of dithranol, its hydroxyl groups at the C-1 and C-8 positions are prime candidates for derivatization, particularly through the formation of biologically labile ester linkages. nih.gov This strategy allows for the coupling of dithranol with other therapeutic agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), which are also relevant in the management of psoriatic inflammation.
One significant research effort focused on synthesizing a novel co-drug combining dithranol with naproxen, aiming to create a dual-action therapeutic with both anti-proliferative (from dithranol) and anti-inflammatory (from naproxen) properties. nih.gov This research was particularly notable as it highlighted the failure of previously published methods for creating dithranol esters, which prompted the development of a new, more reliable synthetic pathway. nih.gov
The successful synthesis involved converting the carboxylic acid of the NSAID into a more reactive acid chloride. nih.gov The reaction conditions were found to be critical for selectively producing either the di-substituted or mono-substituted co-drug. The di-ester co-drug was formed by cooling the NSAID acid chloride to -78 °C before its reaction with dithranol. nih.gov Conversely, the synthesis of the mono-ester co-drug required less extreme cooling (0–5 °C) and was uniquely dependent on the use of hexamethylphosphoramide (HMPA) as the solvent, as other solvents failed to yield the desired product. nih.gov
The research culminated in the successful synthesis and evaluation of these novel co-drugs. Hydrolysis experiments confirmed that the mono-ester co-drug, in particular, serves as an effective substrate for porcine liver esterase, demonstrating that the ester bond could be cleaved enzymatically to release the parent drugs. nih.gov
Interactive Data Tables
Table 1: Research Findings on Synthesized Dithranol-Naproxen Co-drugs This table summarizes the co-drugs synthesized by linking dithranol and naproxen, as detailed in the research. nih.gov
| Co-drug | Chemical Name | Yield | Physical Appearance | Melting Point (°C) |
| Di-ester Co-drug | 9-Oxo-9,10-dihydroanthracene-1,8-diyl bis(2-(6-methoxy-naphthalen-2-yl)propionate) | 30% | Pale yellow crystals | 90–95 |
| Mono-ester Co-drug | 8-Hydroxy-9-oxo-9,10-dihydroanthracen-1-yl 2-(6-methoxynaphthalen-2-yl)propanoate | 46% | Pale-yellow solid | 146–148 |
Table 2: Key Parameters for the Synthesis of Dithranol Co-drugs This table outlines the specific, newly developed conditions required for the successful synthesis of mono- and di-ester dithranol co-drugs. nih.gov
| Product | Key Reagent | Reaction Temperature | Essential Solvent |
| Di-ester Co-drug | NSAID acid chloride | -78 °C | - |
| Mono-ester Co-drug | NSAID acid chloride | 0–5 °C | Hexamethylphosphoramide (HMPA) |
Molecular Transformations and Chemical Stability Research of Dithranol 1,8 Diacetate
Prodrug Activation Mechanisms in Biological Research Systems
The conversion of dithranol 1,8-diacetate to its active form, dithranol, is a critical step for its therapeutic action. This activation is primarily achieved through enzymatic and non-enzymatic processes within biological environments.
Enzymatic Hydrolysis Pathways (e.g., Esterase Activity)
The primary mechanism for the activation of this compound is through enzymatic hydrolysis, a reaction catalyzed by esterase enzymes. uni-regensburg.deacs.org These enzymes are ubiquitous in biological systems and are responsible for cleaving ester bonds. acs.org In the context of this compound, esterases hydrolyze the acetate (B1210297) groups at the 1 and 8 positions of the anthracene (B1667546) core, releasing the active dithranol molecule. uni-regensburg.de
Research has demonstrated that arylesterases present in or on the skin can hydrolyze dithranol diacetate, leading to the formation of free dithranol. uni-regensburg.de This enzymatic cleavage is a key characteristic of its prodrug nature. uni-regensburg.de Studies using porcine liver esterase have also shown the hydrolysis of ester co-drugs of dithranol, indicating that esterase-mediated cleavage is a viable activation pathway. mdpi.com The rate of this hydrolysis can be influenced by the specific esterase present and the local tissue environment. nih.gov
Non-Enzymatic Conversion and Rearrangement
In addition to enzymatic action, this compound can undergo non-enzymatic conversion. core.ac.uk While enzymatic hydrolysis is the predominant activation pathway, chemical hydrolysis can also occur, particularly in aqueous environments. However, some studies have indicated that non-enzymatic hydrolysis of certain dithranol ester co-drugs is minimal under controlled conditions, suggesting that enzymatic activity is the primary driver of activation in biological systems. nih.gov It has been noted that dithranol diacetate can also yield degradation products like chrysazin diacetate and a bisanthrone derivative under non-enzymatic conditions. core.ac.uk
Degradation Pathways and Metabolite Identification in Research Models
Oxidative Degradation Processes and Products (e.g., Chrysazin Diacetate, Bisanthrone Derivatives)
Oxidative degradation is a significant pathway for dithranol and its derivatives. Dithranol itself is known to be unstable and readily undergoes oxidation, a process enhanced by factors like light and air. mdpi.comresearchgate.net This instability extends to its diacetate form.
In research settings, the oxidative metabolism of dithranol diacetate has been observed to produce chrysazin diacetate and 1,8,1',8'-tetraacetoxy-10,10'-bisanthrone. core.ac.uk Chrysazin diacetate is the diacetate form of dantron (1,8-dihydroxyanthraquinone), a common degradation product of dithranol. uni-regensburg.decore.ac.ukresearchgate.net The formation of these oxidative products can occur both enzymatically and non-enzymatically. core.ac.uk
| Parent Compound | Process | Identified Degradation Products | Reference |
|---|---|---|---|
| This compound | Oxidative Metabolism/Degradation | Chrysazin diacetate, 1,8,1',8'-tetraacetoxy-10,10'-bisanthrone | core.ac.uk |
| Dithranol | Oxidation | Danthron (B1669808) (Chrysazin), Dithranol Dimer (Bianthrone) | mdpi.comresearchgate.net |
Hydrolytic Degradation in Aqueous Systems
In aqueous environments, this compound can undergo hydrolytic degradation. core.ac.uk This process involves the cleavage of the ester bonds by water molecules, leading to the formation of dithranol and acetic acid. The rate of hydrolytic degradation can be influenced by pH and temperature. scielo.br While some studies suggest non-enzymatic hydrolysis is not a major pathway for certain dithranol ester co-drugs in controlled buffer solutions, the potential for hydrolytic degradation in broader aqueous systems remains a consideration for the compound's stability. nih.gov
Identification of Uncharacterized Degradation Products in Research Settings
During the analysis of this compound and its parent compound in research models, the identification of all degradation products can be challenging. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify dithranol and its known metabolites. researchgate.net However, it is plausible that some degradation also yields products that are not detected by standard analytical methods. mdpi.com For instance, in studies involving dithranol triacetate, a related compound, a significant portion of radioactivity in urine samples remained near the origin in thin-layer chromatography, suggesting the presence of polar conjugates that were not fully characterized. uni-regensburg.de Further investigation is often required to fully elucidate the complete degradation profile and identify any uncharacterized metabolites.
Stability Kinetics and Influencing Factors in in vitro and ex vivo Studies
The stability of this compound, like its parent compound dithranol, is influenced by a variety of environmental factors. The degradation of the core anthrone (B1665570) structure is primarily an oxidative process, which can be catalyzed by several factors. uni-mainz.de
Impact of pH and Solvent Systems
The stability of the dithranol structure is highly dependent on the pH and the solvent system used. While specific kinetic data for this compound is not extensively documented, the behavior of dithranol provides significant insights. Dithranol's degradation is pH-dependent, with increased instability in alkaline conditions which can facilitate the hydrolysis of the acetate esters of the diacetate derivative. Conversely, acidic conditions are often used to enhance stability during analysis. For instance, HPLC methods developed for dithranol and its derivatives frequently employ mobile phases acidified with agents like phosphoric acid or trifluoroacetic acid to a pH of around 2.2-3.6, suggesting greater stability in this range. uni-mainz.dersc.org
The choice of solvent also plays a critical role. The photodegradation of dithranol has been shown to be strongly dependent on the solvent or excipient used in a formulation. nih.gov In studies involving dithranol derivatives, solvents such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and various aqueous buffer systems are commonly used, and the choice of solvent can affect degradation rates and pathways. rsc.orgepa.gov For example, in DMSO, dithranol undergoes autooxidation. epa.gov The solubility and stability of this compound are enhanced compared to dithranol, a property attributed to the presence of the acetate groups. ontosight.ai
Effects of Metal Ions and Surfactants
The degradation of the dithranol molecule can be significantly influenced by the presence of metal ions and surfactants.
Metal Ions: Research on dithranol has shown that metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺) have a catalytic effect on its degradation. nih.gov These ions specifically catalyze the formation of the dithranol dimer, one of its primary degradation products, while suppressing the formation of danthron. nih.gov It is highly probable that these metal ions would exert a similar catalytic effect on the degradation of the this compound core structure, as metal ions are known to catalyze oxidative reactions. nih.gov
Surfactants: Surfactants, which are often included in topical formulations, can also markedly alter the degradation pattern of dithranol. The effect depends on the nature of the surfactant. In solutions containing the non-ionic surfactant Tween 80 or the anionic surfactant sodium lauryl sulphate, the degradation of dithranol primarily yields the dithranol dimer (~94%) and a smaller amount of danthron (~4%). nih.gov However, in the presence of the cationic surfactant cetrimide, the degradation pathway is significantly altered, producing much more danthron (~84%) and less dimer (~14%). nih.gov This alteration is attributed to the interaction between dithranol and cetrimide, which causes the dithranol molecule to ionize. nih.gov These findings suggest that the choice of surfactant in a formulation containing this compound would be critical in determining its stability and degradation profile.
| Condition | Primary Degradation Product | Secondary Degradation Product | Reference |
|---|---|---|---|
| With Metal Ions (Cu²⁺, Zn²⁺, Fe²⁺) | Dimer (Catalyzed) | Danthron (Suppressed) | nih.gov |
| With Sodium Lauryl Sulphate / Tween 80 | Dimer (~94%) | Danthron (~4%) | nih.gov |
| With Cetrimide | Danthron (~84%) | Dimer (~14%) | nih.gov |
Photochemical and Thermal Stability Investigations
This compound is susceptible to degradation upon exposure to light and heat, a characteristic it shares with its parent compound. The oxidation of dithranol is known to be accelerated by daylight, ultraviolet (UV) light, and increases in temperature. nih.gov
Photochemical stability studies on dithranol have been conducted using xenon lamps to simulate light exposure. nih.gov These studies confirm that photodegradation is a significant issue and its rate is highly dependent on the formulation vehicle. nih.govnih.gov The inclusion of dithranol into protective delivery systems like solid lipid nanoparticles has been shown to reduce its photodegradation rate. nih.gov
Thermal stability is also a concern. Studies on dithranol-containing creams have shown that storage at lower temperatures (e.g., 4°C) results in better stability compared to higher temperatures. nih.gov The stability of formulations is often assessed by monitoring color changes over time, as the degradation products of dithranol are colored. nih.gov While specific quantitative data on the photochemical and thermal degradation kinetics of this compound are limited, it is understood that as a derivative, it is also sensitive to these factors, and formulation strategies are aimed at improving its stability. nih.gov
Analytical Methodologies for Compound and Metabolite Analysis
The analysis of this compound and its related compounds relies heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Development and Validation
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the quantitative analysis of this compound and its parent compound in various formulations. Several stability-indicating HPLC methods have been developed and validated. These methods are crucial for separating the active compound from its degradation products and formulation excipients.
Key features of these HPLC methods include the use of a C18 column and a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous buffer. rsc.orguni-regensburg.de The acidic pH helps to ensure the stability of the analyte during the chromatographic run and improve peak shape. Detection is usually performed using a UV detector at wavelengths ranging from 254 nm to 354 nm. epa.govuni-regensburg.de These methods are validated for linearity, accuracy, precision, specificity, and robustness to ensure reliable and accurate quantification. uni-regensburg.de
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Column | Phenomenex C18 | Gemini C18, 5 µm, 250 × 4.6 mm | rsc.orguni-regensburg.de |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid | Acetonitrile and Deionised water (adjusted with H₃PO₄ to pH 2.2) (Gradient) | rsc.orguni-regensburg.de |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | rsc.orguni-regensburg.de |
| Detection | 254 nm | 230 nm | rsc.orguni-regensburg.de |
| Analytes | Dithranol | Dithranol, Dithranol derivatives | rsc.orguni-regensburg.de |
Spectroscopic and Chromatographic Characterization of Degradation Products
The identification of the degradation products of this compound is essential for understanding its transformation pathways. The primary degradation involves hydrolysis of the acetate groups and oxidation of the anthracene core.
Studies on the metabolism of dithranol triacetate have identified This compound , 1-hydroxy-8-acetoxy-9-anthrone (dithranol monoacetate), and dithranol as sequential hydrolysis products. uni-regensburg.de Further degradation of the dithranol core leads to two main products:
Danthron (1,8-dihydroxyanthraquinone): An oxidation product. uni-mainz.de
Dithranol dimer (1,8,1',8'-tetrahydroxydianthron): Formed via a dimerization reaction. uni-mainz.de
The characterization and identification of these products are typically achieved by coupling HPLC with advanced detection techniques. A diode array detector (DAD) provides UV-visible spectra of the eluting peaks, which can help in preliminary identification. nih.gov For definitive structural elucidation, HPLC is coupled with mass spectrometry (HPLC-MS). nih.gov This powerful technique provides the molecular weight and fragmentation patterns of the degradation products, allowing for their unambiguous identification. nih.gov
Mechanism of Action Research: Molecular and Cellular Pathways of Dithranol Active Metabolite
Investigations into Cellular and Subcellular Targets
The primary mechanism of dithranol is centered on its ability to interact with and disrupt fundamental cellular processes. Its actions are not confined to a single target but rather a cascade of events initiated at the subcellular level, particularly within mitochondria and the nucleus.
Mitochondrial Dynamics and Function Modulation
A significant body of evidence points to the mitochondria as a primary site of action for dithranol. medicaljournalssweden.semdpi.com The drug has been shown to accumulate within these organelles in keratinocytes, initiating a series of events that compromise mitochondrial integrity and function. medicaljournalssweden.senih.gov
The therapeutic and biological effects of dithranol are largely attributed to its redox activity. ijdvl.com In the presence of oxygen, dithranol undergoes autooxidation, a process that generates a cascade of reactive oxygen species (ROS), including free radicals such as the hydroxyl radical. ijdvl.comnih.gov This generation of ROS is a cornerstone of its mechanism, leading to a state of oxidative stress within the target cells. ijdvl.com These highly reactive molecules are considered the primary mediators of dithranol's antiproliferative and proinflammatory effects. ijdvl.comnih.gov
| Finding | Description | Primary Radical Species | Reference |
|---|---|---|---|
| Redox Activity | The primary effects of dithranol stem from its autooxidation, which generates free radicals and reactive oxygen species. | Anthralin free radicals, Oxygen radicals | ijdvl.com |
| Hydroxyl Radical Formation | Under aerobic conditions, dithranol was shown to convert 2-keto-thiomethyl-butyric acid (KMBA) to ethene, a measure of hydroxyl radical generation. | Hydroxyl Radical (•OH) | nih.gov |
| Inflammation Mediation | Dithranol-induced inflammation is initiated by the formation of free radicals, which can be blocked by scavengers of oxygen species. | Oxygen free radicals | nih.gov |
A direct consequence of dithranol's accumulation in mitochondria is the disruption of the mitochondrial membrane potential (ΔΨm). medicaljournalssweden.senih.gov The ΔΨm is critical for maintaining the proper function of the electron transport chain and for ATP synthesis. Dithranol has been shown to cause a dissipation of this potential, effectively uncoupling oxidative phosphorylation. medicaljournalssweden.senih.gov This loss of membrane potential is a significant stressor for the cell and a key event in the pathway leading to apoptosis (programmed cell death) in keratinocytes. nih.gov
By disrupting the mitochondrial membrane potential and generating oxidative stress, dithranol directly interferes with cellular respiration. medicaljournalssweden.se The drug exhibits antirespiratory activity at concentrations similar to those that inhibit cell proliferation. mdpi.com This inhibition of mitochondrial respiration deprives the hyperproliferating cells of the necessary energy (ATP) required to sustain their rapid growth and division, contributing significantly to its therapeutic effect.
| Parameter | Observed Effect | Consequence | Reference |
|---|---|---|---|
| Mitochondrial Accumulation | Dithranol accumulates in keratinocyte mitochondria. | Increased localized drug concentration. | medicaljournalssweden.senih.gov |
| Membrane Potential (ΔΨm) | Dissipation of the inner mitochondrial membrane potential. | Uncoupling of oxidative phosphorylation, induction of apoptosis. | medicaljournalssweden.senih.gov |
| Cellular Respiration | Inhibition of respiratory processes. | Reduced cellular ATP production, antiproliferative effect. | medicaljournalssweden.semdpi.com |
Nucleic Acid Interaction and Synthesis Inhibition
Beyond its effects on mitochondria, dithranol also targets the cell nucleus, where it interferes with the synthesis and maintenance of nucleic acids. This action is fundamental to its ability to halt the rapid cell division seen in psoriatic plaques. mdpi.com
Dithranol has been found to inhibit DNA replication in cultured human cells. ijdvl.com This antiproliferative action is achieved by impeding the processes that duplicate cellular DNA before cell division. Furthermore, research indicates that dithranol can also interfere with DNA repair mechanisms. ijdvl.com By preventing cells from repairing DNA damage, the drug can enhance its cytotoxic effects, particularly in rapidly dividing cells that are more susceptible to the accumulation of DNA lesions. However, it is noted that dithranol does not appear to form adducts with DNA that are subject to excision repair, suggesting a different mode of interference compared to other DNA-damaging agents. ijdvl.com The free radicals generated by dithranol are thought to play a role in this process by directly damaging the DNA of the cells. ijdvl.com
Effects on Thymidine (B127349) Incorporation into DNA
Dithranol has been shown to interfere with DNA synthesis, a key process in cell proliferation. In vitro experiments have demonstrated that Dithranol inhibits the incorporation of thymidine into DNA core.ac.uk. This inhibitory effect is dose-dependent, with Dithranol being the most potent inhibitor among its analogues core.ac.uk.
When compared with its acetylated forms, Dithranol 1,8-diacetate and Dithranol triacetate, the parent compound exhibits the strongest inhibition of thymidine incorporation core.ac.uknih.gov. The diacetate and triacetate derivatives show a weaker, though comparable, rate of inhibition to each other core.ac.uk. This suggests that these acetylated compounds function as pro-drugs, requiring hydrolysis to the active Dithranol form to exert their full effect on DNA synthesis core.ac.uk.
| Compound | Inhibitory Effect on Thymidine Incorporation | Dose Dependence |
|---|---|---|
| Dithranol | Strongest | Yes |
| This compound | Weaker than Dithranol | Weaker dose dependence |
| Dithranol triacetate | Weaker than Dithranol, comparable to diacetate | Weaker dose dependence |
Enzyme Activity Modulation
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)
A significant aspect of Dithranol's mechanism is its ability to modulate key metabolic enzymes. Research has shown that Dithranol irreversibly inhibits Glucose-6-Phosphate Dehydrogenase (G6PD) in vitro core.ac.uk. G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, crucial for producing NADPH, which is vital for reductive biosynthesis and protecting cells from oxidative stress mdpi.com. Both this compound and the triacetate version also demonstrate inhibitory effects on G6PD core.ac.uk.
The mechanism of G6PD inhibition by Dithranol appears to be mediated by active oxygen species nih.gov. Studies conducted in the presence of various scavengers revealed that the superoxide (B77818) anion radical (.O2-) is likely the potent species responsible for this enzymatic inhibition nih.gov. The inhibitory effect of Dithranol on G6PD was significantly diminished by the combined addition of catalase and superoxide dismutase (SOD), as well as by oxygen radical scavengers like alpha-tocopherol (B171835) nih.gov.
Interactions with Other Metabolic Enzymes
Beyond G6PD, Dithranol interacts with other enzymes involved in cellular metabolism and signaling. One notable target is thioredoxin reductase (TR), an enzyme critical for maintaining the cellular redox state. Dithranol reacts with the reactive thiolate groups at the active site of TR, forming a covalent complex that leads to irreversible deactivation of the enzyme ijdvl.com. Dithranol has also been reported to inhibit the production of leukotrienes by human neutrophils ijdvl.com. However, its effect on lipoxygenase products has yielded varying results, with one study showing it reduced arachidonic acid levels without significantly affecting leukotriene B4 concentrations during a 10-day treatment period nih.gov.
Cellular Responses and Signaling Pathways in in vitro Models
Antiproliferative Effects in Keratinocyte Models
The therapeutic efficacy of Dithranol is widely believed to stem from its ability to inhibit the proliferation of keratinocytes nih.gov. This has been extensively studied in vitro using human keratinocyte cell lines, such as HaCaT nih.govnih.gov.
Dithranol exerts a dose- and time-dependent antiproliferative effect, primarily by inducing apoptosis (programmed cell death) in keratinocytes nih.gov. The induced apoptotic cascade follows a distinct timeline:
Caspase activation: The earliest detectable event, occurring after 6 hours of exposure nih.gov.
Phosphatidylserine (B164497) externalization: A marker of early apoptosis, observed after 9 hours nih.gov.
Morphological changes: Characteristics of late-stage apoptosis and necrosis become apparent after 12 hours nih.gov.
| Time Post-Exposure | Apoptotic Event |
|---|---|
| 6 hours | Caspase-3/7 Activation |
| 9 hours | Phosphatidylserine Externalization |
| 12 hours | Morphological Changes (Late Apoptosis/Necrosis) |
Furthermore, Dithranol's antiproliferative action is linked to its influence on gene expression. Studies have shown that Dithranol downregulates the mRNA expression of Id1 (Inhibitor of DNA binding 1) in HaCaT cells in a concentration-dependent manner . The Id1 protein is known to promote cell proliferation, and its suppression is associated with an antiproliferative effect . This modulation of gene expression, coupled with the induction of apoptosis, underscores the multifaceted cellular response to Dithranol in keratinocyte models.
Induction of Apoptosis in Target Cells
A significant component of dithranol's therapeutic effect is its ability to induce apoptosis, or programmed cell death, in target cells, particularly keratinocytes. nih.govresearchgate.net This process helps to reduce the number of rapidly dividing cells. Studies using human keratinocyte cell lines (HaCaT) have provided detailed insights into the time- and dose-dependent nature of this apoptotic process. nih.gov
The induction of apoptosis by dithranol follows a specific sequence of events. The earliest detectable event is the activation of caspases, a family of protease enzymes essential for initiating and executing apoptosis. nih.gov Specifically, the activation of caspase-3 and caspase-7 has been observed. nih.gov This is followed by the externalization of phosphatidylserine on the cell membrane, a key signal for phagocytic cells to engulf the apoptotic cell. nih.gov Finally, distinct morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, become apparent. nih.gov Research has also indicated that dithranol's pro-apoptotic activity is linked to its effects on mitochondria. researchgate.netelifesciences.org
The table below summarizes the key findings from a study investigating the timeline of dithranol-induced apoptotic events in a human keratinocyte cell line.
| Apoptotic Event | Earliest Detection Time (Post-Dithranol Exposure) | Method of Detection |
| Caspase-3/7 Activation | 6 hours | Flow Cytometry |
| Phosphatidylserine Externalization | 9 hours | Flow Cytometry |
| Morphological Changes (Apoptosis/Necrosis) | 12 hours | Electron Microscopy |
This data is based on in vitro studies on the HaCaT human keratinocyte cell line. nih.gov
Effects on Inflammatory Mediators and Cytokine Production in Cell Lines
Dithranol significantly modulates the inflammatory environment by altering the production of various cytokines and inflammatory mediators. dovepress.com Its anti-inflammatory properties are a crucial aspect of its mechanism of action. dovepress.com In vitro studies have demonstrated that dithranol can inhibit the secretion of several pro-inflammatory cytokines from human monocytes, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netelifesciences.orgijdvl.com
Furthermore, research highlights dithranol's ability to disrupt the IL-36 inflammatory loop, which plays a role in certain inflammatory skin diseases. elifesciences.orgnih.govnih.gov It has been shown to decrease the expression of IL-36-related genes. elifesciences.org In contrast to its effect on pro-inflammatory cytokines, dithranol treatment on the HaCaT keratinocyte cell line did not alter the elevated levels of IL-8 mRNA. nih.gov However, the same study found that dithranol dose-dependently increased the mRNA and protein expression of the Interleukin-10 (IL-10) receptor. nih.gov Since IL-10 is an anti-inflammatory cytokine, enhancing its receptor expression could contribute to the therapeutic action of the drug. nih.gov
The table below details the observed effects of dithranol on various inflammatory mediators in cell line studies.
| Cell Line | Mediator | Observed Effect |
| Human Monocytes | Interleukin-6 (IL-6) | Inhibition of secretion researchgate.netijdvl.com |
| Human Monocytes | Interleukin-8 (IL-8) | Inhibition of secretion researchgate.netijdvl.com |
| Human Monocytes | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of secretion researchgate.netijdvl.com |
| Human Keratinocytes (HaCaT) | Interleukin-8 (IL-8) mRNA | No change in elevated levels nih.gov |
| Human Keratinocytes (HaCaT) | Interleukin-10 (IL-10) Receptor | Upregulation of mRNA and protein expression nih.gov |
| Psoriatic Skin Models | IL-36 Related Genes | Downregulation of expression elifesciences.orgnih.gov |
| Psoriatic Skin Models | Chemotactic Factors (e.g., CXCL5, CXCL8) | Decreased expression elifesciences.orgnih.gov |
Cell Cycle Regulation Studies
Dithranol's antiproliferative action is central to its therapeutic use. dovepress.commdpi.com It impedes the excessive cell division that is a hallmark of hyperproliferative skin disorders. wikipedia.org The mechanism behind this effect involves the inhibition of DNA replication and synthesis. mdpi.comwikipedia.org
Dithranol is known to accumulate in the mitochondria of cells. wikipedia.org Within the mitochondria, it interferes with cellular energy supply, likely through an oxidation process that generates free radicals. ijdvl.comwikipedia.org This disruption of cellular metabolism and energy production impedes DNA replication, thereby slowing down the rapid cell division cycle. wikipedia.org Additionally, dithranol may inactivate enzymes that are associated with cell proliferation. ijdvl.com By reducing the rate of cell production, dithranol helps to normalize epidermal renewal. mdpi.commayoclinic.org
Structure Activity Relationship Sar Studies of Dithranol and Its Derivatives
Rational Design Principles for Modulating Molecular Properties for Research
The rational design of Dithranol derivatives like Dithranol 1,8-diacetate is guided by the need to balance therapeutic efficacy with a reduction in adverse effects. This involves a deep understanding of the chemical properties that contribute to both its desired and undesired actions.
A significant contributor to Dithranol-induced skin irritation is the formation of reactive oxygen species (ROS). nih.gov The free hydroxyl groups at the C1 and C8 positions are crucial for the redox cycling of Dithranol, which leads to the generation of these radicals. A key strategy in the rational design of less irritating derivatives is to temporarily block these hydroxyl groups.
By converting the hydroxyl groups to acetate (B1210297) esters, as in this compound, the molecule's ability to participate in redox reactions is significantly reduced. This esterification effectively "masks" the reactive portions of the molecule, rendering it more stable and less prone to auto-oxidation outside the target cells. scielo.brscielo.br The intention is that the prodrug, this compound, can penetrate the skin with reduced irritation. Once inside the keratinocytes, endogenous esterases are expected to cleave the acetate groups, releasing the active Dithranol in a more targeted manner. This localized activation is hypothesized to concentrate the therapeutic effect within the psoriatic plaques while minimizing damage to surrounding healthy tissue.
The table below outlines the design principles for modulating Dithranol's properties.
| Design Strategy | Molecular Modification | Anticipated Outcome |
|---|---|---|
| Reduce premature ROS formation | Esterification of C1 and C8 hydroxyl groups (e.g., diacetate) | Increased stability, reduced irritation on healthy skin |
| Enhance skin penetration | Increased lipophilicity through esterification | Improved delivery to target cells |
| Targeted drug release | Esterase-cleavable prodrug design | Release of active Dithranol within keratinocytes |
The introduction of acetate moieties at the 1 and 8 positions of the Dithranol structure is expected to have several significant effects on its biological profile:
Increased Lipophilicity: The acetate groups increase the lipophilicity of the molecule compared to the parent Dithranol. mdpi.com This can enhance its ability to penetrate the stratum corneum and accumulate in the epidermis, where it can be subsequently activated.
Improved Stability: Dithranol is notoriously unstable and prone to oxidation, especially when exposed to light and air. scielo.brscielo.brnih.gov The resulting degradation products are less effective and contribute to staining. By protecting the hydroxyl groups, the diacetate form is more stable, which can lead to a more consistent therapeutic effect.
Prodrug-Mediated Activity: As a prodrug, the biological activity of this compound is dependent on its conversion to Dithranol. The rate and extent of this conversion, which is governed by the activity of esterases in the skin, will ultimately determine its potency. This enzymatic release mechanism can potentially lead to a more sustained and localized therapeutic action. nih.gov
Comparative Molecular and Cellular Studies of this compound with Dithranol
While direct comparative studies specifically on this compound are not extensively available in the public domain, inferences can be drawn from the principles of its design and studies of similar Dithranol derivatives.
It is anticipated that at the molecular level, this compound would be less reactive than Dithranol due to the absence of free hydroxyl groups. This would translate to a lower propensity for generating ROS in acellular environments.
At the cellular level, the effects of this compound would be contingent on its uptake and subsequent hydrolysis to Dithranol. It is hypothesized that once inside keratinocytes, the released Dithranol would exert the same cellular effects as directly administered Dithranol, including:
Inhibition of DNA synthesis and cell proliferation. pcds.org.uk
Interference with mitochondrial energy production. pcds.org.uk
Modulation of inflammatory pathways. dovepress.com
However, the kinetics of these effects may differ. The prodrug form might exhibit a delayed onset of action as it requires enzymatic activation, but it could also lead to a more prolonged duration of action. Furthermore, by reducing non-specific, extracellular ROS generation, this compound may exhibit a more favorable safety profile with reduced cellular toxicity to non-target cells.
The following table provides a hypothetical comparison of the expected cellular effects based on the prodrug design of this compound.
| Cellular Effect | Dithranol | This compound (Expected) |
|---|---|---|
| Extracellular ROS Generation | High | Low |
| Intracellular ROS Generation (post-hydrolysis) | High | High |
| Inhibition of Keratinocyte Proliferation | Direct and immediate | Delayed, dependent on enzymatic conversion |
| Irritation Potential | High | Reduced |
| Chemical Stability | Low | High |
Advanced Research Methodologies and Investigative Applications of Dithranol 1,8 Diacetate
Development of Advanced Analytical Techniques for Research Matrices
The investigation of Dithranol 1,8-diacetate and its parent compound, Dithranol, in complex biological systems necessitates sophisticated analytical methodologies. These techniques are crucial for understanding the compound's metabolic fate, distribution, and mechanism of action at a molecular level.
Advanced analytical methods have been developed to quantify this compound and its related metabolites in various biological matrices, particularly in skin tissues. One key approach involves the use of dual-radiolabeled compounds to trace the different parts of the molecule after administration. For instance, studies on the related Dithranol triacetate have utilized compounds labeled with Tritium (³H) on the anthracene (B1667546) structure and Carbon-14 (¹⁴C) in the acetate (B1210297) groups. This strategy allows researchers to track the fate of both the core structure and its acetyl side chains independently. uni-regensburg.de
Following administration in preclinical models, such as to rat skin, samples are homogenized and subjected to rigorous extraction procedures. Skin homogenates can be treated with solvents like chloroform (B151607) to separate the compounds of interest. uni-regensburg.de The quantification of the parent compound and its metabolites is then performed using techniques like densitometry. uni-regensburg.de In studies with Dithranol, high-performance liquid chromatography (HPLC) with UV detection is a common method for assaying the drug and its primary degradation products, such as its dimer and quinone forms, in skin extracts. nih.govresearchgate.net
Metabolites identified following the administration of acetylated dithranol derivatives in vivo include deacetylated and oxidized products. uni-regensburg.de
Table 1: Identified Metabolites of Acetylated Dithranol Derivatives in Biological Samples
| Metabolite | Parent Compound | Analytical Method |
|---|---|---|
| 1-Acetoxy-8-hydroxy-9-anthrone | Dithranol triacetate | Densitometry |
| Dithranol | Dithranol triacetate | Densitometry |
| 1,8-Dihydroxy-9,10-anthraquinone (Dantron) | Dithranol triacetate | Densitometry |
| Dantron diacetate | Dithranol triacetate | Densitometry |
| Dithranol dimer | Dithranol | HPLC |
This table is based on data from studies on Dithranol and its acetylated derivatives.
Mass spectrometry (MS) plays a pivotal role in the characterization of compounds and the analysis of biological systems treated with this compound. Gas chromatography-mass spectrometry (GC-MS) has been employed in metabolomics studies to investigate the cellular response to Dithranol. biospec.netnih.gov This approach allows for the comprehensive analysis of central metabolism, revealing how the drug alters metabolic pathways within cells. biospec.netnih.gov
Furthermore, the parent compound, Dithranol, is widely utilized as a matrix in a specific MS technique known as Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.netnih.gov In MALDI-MS, Dithranol serves as an effective matrix for the analysis of various molecules, including synthetic polymers like polystyrene and endogenous lipids from tissue sections. researchgate.netnih.govnih.gov The matrix absorbs energy from the laser, facilitating the soft ionization and desorption of the analyte molecules, which can then be analyzed by the mass spectrometer. nih.gov The use of Dithranol as a MALDI matrix has been particularly noted in tissue imaging applications using high-resolution instruments like Fourier transform ion cyclotron resonance (FTICR) mass spectrometers, which help to resolve analyte signals from matrix-related background signals. nih.gov
Applications in Pre-clinical and Mechanistic in vitro and Animal Models
This compound and its parent compound are valuable tools in preclinical research, enabling the investigation of fundamental cellular and immunological processes.
Dithranol's therapeutic mechanism is understood to involve the induction of oxidative processes. nih.gov Research indicates that it accumulates in mitochondria and inhibits cellular proliferation through oxidative mechanisms. nih.gov This property is leveraged in research models to study the effects of oxidative stress. For instance, Dithranol has been shown to induce an oxidant-dependent inflammatory environment in the skin. nih.gov Studies on Dithranol diacetate have shown that it can be metabolized through oxidative pathways, producing compounds such as Chrysazin diacetate and a bisanthrone derivative. core.ac.uk The ability of Dithranol and its derivatives to generate reactive oxygen species and influence the cellular redox state makes them useful agents in models designed to investigate the biological consequences of oxidative stress.
A primary application of Dithranol and its acetylated derivatives in research is the study of cellular proliferation and differentiation, particularly concerning skin cells. It is widely believed that Dithranol functions by inhibiting the proliferation of keratinocytes. biospec.netnih.gov This has led to its use in in vitro models utilizing cell lines like HaCaT, which serve as a model for the epidermal keratinocyte proliferation characteristic of psoriasis. biospec.netnih.gov
Studies have directly measured the inhibitory effect of Dithranol and Dithranol diacetate on DNA synthesis by quantifying the incorporation of ³H-thymidine into DNA. core.ac.uk Research has shown that both Dithranol and Dithranol diacetate inhibit thymidine (B127349) incorporation, providing a direct measure of their anti-proliferative effects. core.ac.uk Furthermore, investigations using psoriasis mouse models and analyses of human psoriatic lesions have demonstrated that Dithranol rapidly affects genes related to keratinocyte and epidermal differentiation pathways. nih.gov
Table 2: Research Findings on the Anti-proliferative Effects of Dithranol and its Acetates
| Compound | Model System | Finding |
|---|---|---|
| Dithranol | HaCaT cells | Altered cellular metabolism, consistent with inhibition of proliferation. biospec.netnih.gov |
| Dithranol diacetate | Mouse epidermis | Inhibition of ³H-thymidine incorporation into DNA. core.ac.uk |
Recent research has uncovered novel immunomodulatory roles for Dithranol, particularly as a co-adjuvant in non-invasive vaccination strategies. Studies have demonstrated that combining Dithranol with a Toll-like receptor 7 (TLR7) agonist for transcutaneous immunization (TCI) significantly boosts vaccination efficacy in mouse models. nih.gov This combination, termed Dithranol/IMQ-based transcutaneous vaccination (DIVA), was shown to induce superior responses from both cytolytic CD8⁺ T cells and CD4⁺ T cells with a T helper 1 (TH1) cytokine profile. nih.gov
The underlying mechanism involves Dithranol inducing an oxidant-dependent, monocyte-attracting inflammatory environment in the skin. nih.gov This local inflammation enhances the TLR7-dependent activation of dendritic cells and macrophages, leading to more effective T cell priming and the generation of robust primary and memory T cell responses. nih.gov These findings highlight the potential of Dithranol derivatives in research focused on modulating cutaneous immune responses and developing novel vaccine adjuvant strategies. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,8-Dihydroxy-9,10-anthraquinone (Dantron) |
| 1,8,1',8'-tetraacetoxy-10,10'-bisanthrone |
| 1-Acetoxy-8-hydroxy-9-anthrone |
| Carbon-14 |
| Chloroform |
| Chrysazin diacetate |
| Dithranol |
| This compound |
| Dithranol triacetate |
| Imiquimod |
| Ovalbumin |
| Polystyrene |
Investigations in Specific Cell Lines (e.g., Keratinocytes, Immune Cells)
The cellular effects of dithranol and its derivatives have been extensively studied in various cell lines to elucidate their mechanisms of action. These investigations primarily focus on keratinocytes, the main cell type of the epidermis, and various immune cells involved in skin pathologies.
In studies involving the human keratinocyte cell line HaCaT, dithranol has been shown to induce apoptosis, a form of programmed cell death. This process is both dose- and time-dependent, with key apoptotic markers appearing in a specific sequence. The activation of caspases, crucial enzymes in the apoptotic pathway, is an early event, followed by the externalization of phosphatidylserine (B164497) and subsequent morphological changes characteristic of apoptosis. nih.gov Research has also demonstrated that dithranol can influence the expression of genes related to cell proliferation and differentiation in HaCaT cells. nih.gov For instance, it has been observed to upregulate the expression of interleukin-10 (IL-10) receptors, which may play a role in its therapeutic effects. nih.gov Furthermore, repeated exposure of HaCaT cells to dithranol can induce a tolerance reaction, suggesting a selective effect on drug-sensitive cells. documentsdelivered.com
Investigations into the effects on immune cells have revealed that dithranol can modulate their activity. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α from human monocytes. oup.com Studies also indicate that dithranol directly targets the crosstalk between keratinocytes and neutrophils. elifesciences.orgnih.gov In psoriatic models, dithranol treatment leads to a rapid decrease in neutrophilic infiltration. elifesciences.orgnih.gov The response of other immune cells, such as T cells, appears to be delayed, with significant reductions in cell counts observed later in the treatment course. elifesciences.orgnih.gov Additionally, dithranol has been found to induce an early influx of inflammatory monocytes into the skin. nih.gov
The table below summarizes key findings from investigations of dithranol in specific cell lines.
| Cell Line/Type | Key Research Findings |
| Keratinocytes (HaCaT) | Induces a dose- and time-dependent apoptotic cascade. nih.gov |
| Upregulates the mRNA production of interleukin-10 receptors. nih.gov | |
| Repeated treatment can induce a tolerance reaction. documentsdelivered.com | |
| Immune Cells | |
| Monocytes | Inhibits the secretion of pro-inflammatory cytokines IL-6, IL-8, and TNF-α. oup.com |
| Induces an early recruitment and activation signature in the skin. nih.gov | |
| Neutrophils | Reduces neutrophilic infiltration as an early response. elifesciences.orgnih.gov |
| T Cells | Shows a delayed reduction in cell counts in treated tissues. elifesciences.orgnih.gov |
Research into Delivery Systems for Enhanced Compound Performance in Investigative Settings
To overcome challenges associated with the stability and delivery of dithranol and its derivatives in research settings, various advanced delivery systems have been investigated. These systems aim to improve the compound's performance in in vitro and ex vivo models.
Nanoparticulate systems have been explored to enhance the stability and skin permeation of dithranol for investigative purposes. Liposomes, which are vesicular structures composed of phospholipid bilayers, have been shown to successfully entrap dithranol. nih.govnih.gov These liposomal formulations have demonstrated improved stability and significantly enhanced skin permeation in in vitro studies using mouse skin, as compared to conventional cream bases. nih.gov The entrapment efficiency and stability of these liposomes are influenced by the ratio of phosphatidylcholine to cholesterol. nih.gov
Solid lipid nanoparticles (SLNs) are another promising delivery system, composed of a solid lipid core. scielo.brresearchgate.net Dithranol-loaded SLNs have been formulated using methods such as pre-emulsion followed by ultrasonication. scielo.br The particle size and entrapment efficiency of these SLNs can be optimized by varying factors like the drug-to-lipid ratio and sonication time. scite.ai Ex vivo studies have indicated that SLN-based formulations can increase the localization of dithranol in the skin. scielo.br
Niosomes, vesicular systems composed of non-ionic surfactants, have also been evaluated for the delivery of dithranol. nih.gov Similar to liposomes, the entrapment efficiency of niosomes is dependent on the ratio of their components, such as Span 60 and cholesterol. nih.gov In vitro permeation studies have shown that niosomes can enhance the flux of dithranol across the skin compared to a standard cream base, although to a lesser extent than liposomes. nih.gov
The following table provides an overview of the characteristics of different nanoparticulate systems for dithranol delivery in investigative settings.
| Nanoparticulate System | Key Characteristics and In Vitro Performance |
| Liposomes | Entrapment efficiency optimized by phosphatidylcholine to cholesterol ratio. nih.gov |
| Significantly enhanced in vitro skin permeation (Flux: 23.13 µg/cm²/h). nih.gov | |
| Mean particle size around 4±1.25 µm. nih.gov | |
| Solid Lipid Nanoparticles (SLNs) | Particle size and entrapment efficiency influenced by drug-lipid ratio and sonication time. scielo.brscite.ai |
| Optimized formulations show an average particle size of 219 nm and entrapment efficiency of 69.88%. scielo.br | |
| Increased localization in the skin in ex vivo studies. scielo.br | |
| Niosomes | Entrapment efficiency dependent on Span 60 to cholesterol ratio. nih.gov |
| Enhanced in vitro skin permeation compared to cream base (Flux: 7.78 µg/cm²/h). nih.gov | |
| Mean particle size around 5±1.5 µm. nih.gov |
The behavior of dithranol has been assessed in various novel topical research formulations designed to improve its stability and performance. One such formulation is a liposomal gel, which has shown good efficacy and tolerability in preliminary studies. nih.gov
Solid dispersions have also been investigated as a means to enhance the stability of dithranol. scielo.brscielo.br In these formulations, dithranol is dispersed in a solid excipient matrix, such as glyceryl behenate (B1239552) or a mixture of argan oil and stearic acid. scielo.brscielo.br These solid dispersions, when incorporated into creams and ointments, have demonstrated improved stability with minor changes in color parameters over time compared to formulations with pure dithranol. scielo.br Textural analysis has shown that the firmness and adhesiveness of these formulations are influenced by the base (e.g., hydrophobic ointment vs. oil-in-water cream) and the presence of solid dispersions. scielo.br
Nanoemulsion gels are another advanced formulation that has been developed for the topical delivery of dithranol. benthamscience.com These systems have been shown to exhibit sustained drug release and good stability under accelerated conditions. benthamscience.com A novel formulation incorporating a silicon nanoparticle controlled-release mechanism has also been reported. researchgate.net
The table below details the properties of some novel topical research formulations for dithranol.
| Novel Formulation Type | Key Evaluated Properties |
| Liposomal Gel | Showed good efficacy and tolerability in preliminary trials. nih.gov |
| Solid Dispersions | Increased stability of dithranol in both o/w cream and hydrophobic ointment bases. scielo.br |
| Higher firmness and adhesiveness in hydrophobic ointment formulations. scielo.br | |
| Nanoemulsion Gel | Provides sustained drug release and good stability. benthamscience.com |
| Silicon Nanoparticle Vehicle | Formulated for controlled release. researchgate.net |
Computational and Theoretical Studies
Computational and theoretical approaches are increasingly being used to investigate the properties of dithranol and its derivatives at a molecular level, providing insights that can guide further research and development.
In silico methods, which involve computer simulations, have been employed to predict the molecular and pharmacokinetic properties of dithranol-related compounds. For instance, a theoretical analysis of a novel prodrug combining dithranol and salicylic (B10762653) acid has been performed to investigate its ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com Such studies can predict parameters like the octanol-water partition coefficient (log P), which is an indicator of a compound's lipophilicity and its ability to permeate biological membranes. mdpi.com For the dithranol-salicylic acid prodrug, the calculated log P was higher than that of dithranol alone, suggesting increased lipophilicity. mdpi.com
Quantum chemistry methods, such as Density Functional Theory (DFT), provide a powerful tool for analyzing the electronic structure and properties of molecules like dithranol derivatives. mdpi.com These methods have been used to perform exhaustive theoretical analyses of molecules like the dithranol-salicylic acid prodrug. mdpi.com Such calculations can determine the molecular structure, vibrational spectra, molecular orbitals, and molecular electric potential. mdpi.com These theoretical findings are valuable for understanding the properties of the compound, which can aid in its synthesis and further experimental investigation. mdpi.com
Molecular Docking and Simulation Studies for Target Interaction
Molecular docking and simulation are powerful computational techniques that provide profound insights into the interaction between a small molecule, such as this compound, and its biological targets at an atomic level. These in silico methods are instrumental in modern drug discovery and pharmacology for predicting the binding affinity and mode of action of a compound, thereby guiding further experimental studies. While specific molecular docking research exclusively focused on this compound is not extensively found in publicly accessible literature, the application of these methodologies can be understood through studies on its parent compound, Dithranol (also known as Anthralin), and related structures.
The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves computationally placing the three-dimensional structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating a stronger interaction.
Based on the known anti-psoriatic and anti-proliferative effects of Dithranol, several potential protein targets are of interest for docking studies with this compound. These include proteins involved in inflammatory pathways and cell cycle regulation. For instance, Dithranol has been shown to modulate the activity of various proteins within keratinocytes and immune cells. elifesciences.orgnih.govnih.gov Key targets include enzymes like thioredoxin reductase and proteins involved in inflammatory signaling cascades, such as those related to interleukins (IL) and tumor necrosis factor-alpha (TNF-α).
A hypothetical molecular docking study of this compound against selected inflammatory and proliferative targets could yield results similar to those presented in the interactive table below. Such a study would predict the binding energies and identify the key amino acid residues within the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.
Interactive Data Table: Representative Molecular Docking Results for this compound This table presents hypothetical data to illustrate the potential outcomes of a molecular docking analysis.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Potential Biological Effect |
| Thioredoxin Reductase | 1H6V | -8.5 | Cys497, Cys498, Ser441 | Inhibition of enzyme activity, leading to increased oxidative stress and reduced cell proliferation. |
| NF-κB (p50/p65 heterodimer) | 1VKX | -7.9 | Arg57, Lys147, Glu65 | Inhibition of NF-κB activation, leading to downregulation of pro-inflammatory gene expression. |
| Interleukin-6 (IL-6) | 1ALU | -7.2 | Tyr31, Ser118, Phe225 | Disruption of IL-6 signaling, contributing to anti-inflammatory effects. |
| Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 2J6M | -9.1 | Leu718, Thr790, Met793 | Inhibition of kinase activity, leading to reduced keratinocyte proliferation. |
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular interactions, allowing researchers to assess the flexibility of the complex and the persistence of key binding interactions. A typical MD simulation might run for several nanoseconds, tracking the atomic movements of the system. The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding mode.
The insights gained from molecular docking and simulation studies are invaluable. They can elucidate the molecular basis for the therapeutic effects of this compound, help in identifying its primary biological targets, and guide the design of new derivatives with improved efficacy and specificity.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying dithranol 1,8-diacetate and its degradation products in pharmaceutical formulations?
- Methodological Answer :
- UV-Vis Spectrophotometry : Quantify dithranol using absorption at 356 nm (absorption coefficient = 463) per pharmacopoeial guidelines .
- HPLC : Employ reverse-phase chromatography with UV detection to separate dithranol from degradation products (e.g., 1,8-dihydroxyanthraquinone) and assess purity .
- MALDI-TOF Mass Spectrometry : Use dithranol or chrysophanol as matrices to analyze polymeric degradation products and validate molecular weights .
Q. How is the anti-proliferative activity of dithranol on keratinocytes experimentally validated, and what model systems are preferred?
- Methodological Answer :
- HaCaT Cell Assays : Treat immortalized human keratinocytes (HaCaT) with therapeutically relevant doses (0–0.5 μg/mL) and measure proliferation inhibition via metabolic flux analysis (e.g., ATP assays) .
- Dose-Response Studies : Use quantitative metabolomics (GC-MS) to correlate dithranol concentration with metabolic perturbations, such as reduced glycolysis or altered lipid metabolism .
Q. What are the standard pharmacopoeial specifications for dithranol purity, and how are they methodologically assessed?
- Methodological Answer :
- Purity Criteria : ≥95.0% C₁₄H₁₀O₃ by dry weight, verified via titration or chromatographic methods .
- Melting Point : 176–181°C (determined by capillary tube method) .
- Acidity Test : Filter aqueous suspensions and assess pH using methyl red indicator to ensure absence of acidic impurities .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between dithranol's therapeutic efficacy and instability-driven degradation risks?
- Methodological Answer :
- Stability-Indicating Assays : Accelerate degradation under oxidative conditions (e.g., H₂O₂ exposure) and quantify bioactive vs. toxic degradation products using HPLC-MS .
- Comparative Bioactivity Studies : Test purified degradation products (e.g., 1,8,1',8'-tetrahydroxybisanthrone) in keratinocyte models to assess contributions to efficacy or side effects .
- Longitudinal Clinical Data : Monitor patients using partially degraded formulations to correlate degradation levels with clinical outcomes (e.g., psoriasis recurrence) .
Q. How do encapsulation techniques like β-cyclodextrin nanosponges optimize dithranol's physicochemical properties while preserving bioactivity?
- Methodological Answer :
- Solvent Evaporation Method : Dissolve dithranol and β-cyclodextrin in acetone, evaporate solvent, and lyophilize to form nanosponges. This method enhances solubility (3.5-fold increase) and photostability (60% reduction in degradation under UV) .
- Melt Method : Blend dithranol with molten cyclodextrin derivatives to improve thermal stability. Validate antioxidant retention via DPPH radical scavenging assays .
- Characterization : Use DSC and XRD to confirm complex formation and SEM to analyze nanosponge morphology .
Q. What metabolomic approaches using HaCaT cells reveal novel insights into dithranol's mechanism of action in psoriasis treatment?
- Methodological Answer :
- GC-MS Metabolomics : Profile central carbon metabolism (e.g., TCA cycle intermediates) and lipid pathways in dithranol-treated HaCaT cells. Use correlation networks to identify metabolite clusters (e.g., amino acids, fatty acids) with concentration-dependent responses .
- Multivariate Analysis : Apply PCA and hierarchical clustering to differentiate metabolic states between treated and untreated cells, revealing pathways like glutathione metabolism as key targets .
- Integration with Transcriptomics : Cross-reference metabolomic data with RNA-seq to identify upstream regulatory nodes (e.g., NRF2 signaling) mediating dithranol's anti-inflammatory effects .
Contradictions and Future Directions
- Safety vs. Efficacy : While dithranol remains a first-line topical therapy for psoriasis , WHO has raised concerns about its safety in pediatric formulations due to carcinogenic potential . Resolving this requires rigorous stability testing and long-term toxicity studies.
- Degradation Kinetics : Lack of quantitative degradation parameters (e.g., Arrhenius constants) complicates shelf-life predictions. Future work should employ isothermal stress testing to model degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
